Cas no 1095080-29-7 (2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride)
2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Benzoimidazol-1-yl-propionic acid hydrochloride
- 2-(1-benzimidazolyl)propanoic acid hydrochloride
- 2-(benzimidazol-1-yl)propanoic acid hydrochloride
- 2-benzimidazolylpropanoic acid, chloride
- A809821
- AG-A-37175
- CTK7I4740
- MolPort-000-693-543
- 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
- VTB08029
- 2-(1H-Benzimidazol-1-yl)propanoic Acid HCl
- F1670-0186
- 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride, AldrichCPR
- 2-(1,3-benzodiazol-1-yl)propanoic acid hydrochloride
- 2-(benzimidazol-1-yl)propanoic acid;hydrochloride
- EN300-114446
- IFLAB-BB F1670-0186
- G29045
- MFCD08144050
- BS-37114
- AKOS005175612
- 1095080-29-7
- 2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
-
- MDL: MFCD08144050
- Inchi: 1S/C10H10N2O2.ClH/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12;/h2-7H,1H3,(H,13,14);1H
- InChI Key: AMZUAAZMVMIKPW-UHFFFAOYSA-N
- SMILES: Cl.OC(C(C)N1C=NC2C=CC=CC1=2)=O
Computed Properties
- Exact Mass: 226.0509053g/mol
- Monoisotopic Mass: 226.0509053g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B202993-10mg |
2-(1H-Benzimidazol-1-yl)propanoic Acid Hydrochloride |
1095080-29-7 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B202993-50mg |
2-(1H-Benzimidazol-1-yl)propanoic Acid Hydrochloride |
1095080-29-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B202993-100mg |
2-(1H-Benzimidazol-1-yl)propanoic Acid Hydrochloride |
1095080-29-7 | 100mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033104-500mg |
2-Benzoimidazol-1-yl-propionic acid hydrochloride |
1095080-29-7 | 500mg |
3251.0CNY | 2021-07-13 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 033104-500mg |
2-Benzoimidazol-1-yl-propionic acid hydrochloride |
1095080-29-7 | 500mg |
3251CNY | 2021-05-07 | ||
| eNovation Chemicals LLC | Y1237350-1g |
IFLAB-BB F1670-0186 |
1095080-29-7 | 95% | 1g |
$85 | 2024-06-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1146948-250mg |
2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride |
1095080-29-7 | 97% | 250mg |
¥322.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1146948-1g |
2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride |
1095080-29-7 | 97% | 1g |
¥742.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1146948-5g |
2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride |
1095080-29-7 | 97% | 5g |
¥1197.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1146948-10g |
2-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride |
1095080-29-7 | 97% | 10g |
¥1599.00 | 2024-08-09 |
2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride Suppliers
2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride
Introduction to 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride (CAS No. 1095080-29-7)
2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride, identified by the CAS number 1095080-29-7, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the benzodiazole derivative class, which is well-known for its diverse biological activities. The structural integration of a benzodiazole moiety with a propanoic acid backbone, followed by hydrochlorination, imparts unique pharmacological properties that make it a promising candidate for further investigation.
The benzodiazole scaffold is a well-documented pharmacophore in medicinal chemistry, exhibiting an array of therapeutic effects ranging from anxiolytic to neuroprotective properties. The substitution at the 1-position of the benzodiazole ring with a propanoic acid group introduces additional functionality, enhancing its potential for interaction with biological targets. The hydrochloride salt form of this compound improves its solubility and stability, making it more suitable for formulation and administration in preclinical and clinical studies.
In recent years, there has been a growing interest in developing novel benzodiazole derivatives as potential treatments for neurological and psychiatric disorders. The compound 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride has been the subject of several preliminary studies aimed at elucidating its mechanism of action and evaluating its efficacy in model systems. Preliminary findings suggest that this derivative may exhibit selective binding to specific neurotransmitter receptors, which could translate into targeted therapeutic effects with reduced side effects compared to traditional benzodiazole drugs.
One of the most intriguing aspects of this compound is its potential to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are crucial for regulating neuronal excitability. By enhancing GABAergic transmission, 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride may offer a novel approach to treating conditions such as anxiety disorders, epilepsy, and even neurodegenerative diseases where GABAergic dysfunction plays a significant role. Additionally, the propanoic acid moiety may contribute to its ability to cross the blood-brain barrier, facilitating its entry into the central nervous system where it can exert its effects.
Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interaction patterns of 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride with various biological targets. These studies have highlighted its potential as an antagonist or partial agonist at certain GABA receptor subtypes, suggesting that it could be used to fine-tune neuronal activity without causing excessive sedation or dependence. This is particularly important given the limitations associated with conventional benzodiazoles, such as tolerance and withdrawal symptoms.
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the benzodiazole ring system followed by functionalization with the propanoic acid group. The final hydrochlorination step is critical for achieving the desired salt form, which enhances the compound's pharmacokinetic properties. Researchers have optimized these synthetic pathways to improve scalability and cost-efficiency, making it feasible to produce sufficient quantities for both preclinical testing and potential future clinical trials.
Preclinical studies have begun to explore the pharmacological profile of 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride in various animal models. These investigations have focused on evaluating its anxiolytic effects, anticonvulsant activity, and potential interactions with other neurotransmitter systems. Initial results are promising, demonstrating that this compound can modulate neuronal excitability without significant side effects at therapeutic doses. Furthermore, its ability to interact with multiple targets suggests that it may have broader therapeutic applications beyond traditional benzodiazole indications.
The development of new pharmaceutical agents requires rigorous safety testing to ensure their suitability for human use. Toxicological studies on 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride have been conducted to assess its acute and chronic toxicity profiles. These studies have shown that the compound is well-tolerated at doses relevant for therapeutic use but may exhibit some mild side effects at higher concentrations. Understanding these toxicological parameters is essential for designing safe and effective dosing regimens in future clinical trials.
The future direction of research on 2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride includes further exploration of its mechanism of action at a molecular level. Advanced techniques such as radioligand binding assays and functional MRI are being employed to gain deeper insights into how this compound interacts with neurotransmitter receptors and modulates brain activity. Additionally, researchers are investigating its potential synergistic effects when combined with other therapeutic agents, which could lead to more comprehensive treatment strategies for neurological disorders.
In conclusion,2-(1H-1,3-benzodiazol-1-yl)propanoic acid hydrochloride (CAS No. 1095080-29-7) represents a promising novel compound with significant potential in the treatment of neurological and psychiatric disorders. Its unique structural features and preliminary pharmacological findings make it an attractive candidate for further development. As research continues to uncover more about its mechanisms of action and therapeutic benefits,2-(1H-1,3-benzodiazol-1-y]propanoic acid hydrochloride may emerge as a valuable addition to the pharmacopeia for managing conditions related to GABAergic dysfunction.
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